molecular formula C17H21NO4S B4415527 4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine

4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine

Cat. No.: B4415527
M. Wt: 335.4 g/mol
InChI Key: OUQCAZRPFHJPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine is a chemical compound that features a morpholine ring substituted with a sulfonyl group attached to a naphthyl ring, which is further substituted with a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine typically involves the sulfonylation of morpholine with a suitable sulfonyl chloride derivative of 6-propoxy-2-naphthyl. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography, to obtain the final product in a form suitable for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.

    Substitution: The sulfonyl group or the propoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes or cellular pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any bioactive properties.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine exerts its effects would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction, whether it is inhibitory, activating, or otherwise modulatory.

Comparison with Similar Compounds

Similar Compounds

    4-[(6-methoxy-2-naphthyl)sulfonyl]morpholine: Similar structure but with a methoxy group instead of a propoxy group.

    4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets differently compared to its methoxy or ethoxy analogs.

Properties

IUPAC Name

4-(6-propoxynaphthalen-2-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-2-9-22-16-5-3-15-13-17(6-4-14(15)12-16)23(19,20)18-7-10-21-11-8-18/h3-6,12-13H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQCAZRPFHJPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.